1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidin-3-yl core substituted with a 3-fluorophenyl group and linked via a urea bridge to a 4-bromophenyl moiety. The compound’s molecular formula is C₁₇H₁₄BrFN₃O₂, with a calculated molecular weight of ~391 g/mol.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWCTWMMJMPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHBrF NO
- Molecular Weight : 333.16 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated and fluorinated phenyl derivatives with urea under controlled conditions. The yield and purity of the synthesized compound are critical for evaluating its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
| HeLa | 9.22 ± 0.17 | Induction of apoptosis |
| MCF-7 | Not specified | Cytotoxic effects observed |
These findings suggest that the compound may interfere with critical cellular processes, leading to reduced viability in cancer cells.
The proposed mechanism involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Computational docking studies have shown favorable binding interactions with these enzymes, indicating a potential pathway for therapeutic application.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity :
- In Vivo Studies :
Comparison with Similar Compounds
Key Observations :
- Core Impact: Thiazole-containing analogs (8a–c) exhibit lower molecular weights (362–412 g/mol) compared to the target compound (~391 g/mol), reflecting the pyrrolidinone ring’s larger size and oxygen content.
- Substituent Effects: Bromine in the target compound increases molecular weight relative to chloro analogs (e.g., 8c: 396.0 vs. target: ~391). Dichloro substituents (8b) correlate with higher synthetic yields (58.1%) compared to mono-fluoro (8a: 50.3%), suggesting steric/electronic factors influence reactivity .
Physicochemical and Electronic Properties
- Halogen Effects: Bromine’s larger atomic radius and lower electronegativity (vs. The 3-fluorophenyl group’s electron-withdrawing nature could modulate the urea’s acidity or binding interactions.
- Solubility: The pyrrolidinone core’s carbonyl group may improve aqueous solubility relative to thiazole analogs, though bromine’s hydrophobicity could counteract this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
